1,1-Bis(1-methylethoxy)hexane

Description

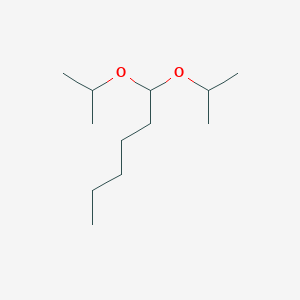

1,1-Bis(1-methylethoxy)hexane is a branched ether/acetal derivative of hexane, featuring two isopropoxy (-OCH(CH₃)₂) groups attached to the first carbon of the hexane backbone. Its molecular formula is C₁₂H₂₆O₂, with a molecular weight of 202.34 g/mol. Structurally, it is classified as an acetal, formed by the reaction of hexanal with isopropyl alcohol under acidic conditions.

Acetals like this compound are typically utilized as solvents, stabilizers, or intermediates in organic synthesis due to their resistance to hydrolysis under basic conditions. Their branched structure may enhance solubility in nonpolar media compared to linear ethers .

Properties

IUPAC Name |

1,1-di(propan-2-yloxy)hexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-6-7-8-9-12(13-10(2)3)14-11(4)5/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCZMQMZVNJQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(1-methylethoxy)hexane can be synthesized through the reaction of hexane with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:

Preparation of Isopropyl Alcohol: Isopropyl alcohol is prepared by the hydration of propene in the presence of an acid catalyst.

Reaction with Hexane: Hexane is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where hexane and isopropyl alcohol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(1-methylethoxy)hexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions. The reactions are carried out in the presence of a suitable solvent and catalyst.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1,1-Bis(1-methylethoxy)hexane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of biological membranes and lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,1-Bis(1-methylethoxy)hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding sites.

Comparison with Similar Compounds

Key Observations:

- Branched vs. Linear Ethers: The target compound’s branching reduces symmetry compared to dihexyl ether, likely lowering its melting point and enhancing solubility in nonpolar solvents .

- Boiling Points : Branched acetals generally exhibit lower boiling points than linear ethers of similar molecular weight due to reduced intermolecular van der Waals forces. For example, dihexyl ether (C₁₂H₂₆O) boils at ~236°C, while the target compound’s estimated boiling point (~220–240°C) reflects this trend .

Biological Activity

1,1-Bis(1-methylethoxy)hexane, with the molecular formula CHO, is an organic compound characterized by two isopropoxy groups attached to the first carbon of a hexane chain. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of hexane with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions are optimized to enhance yield and purity, often utilizing large-scale reactors in industrial settings.

The biological activity of this compound can be attributed to its interactions with molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may modulate receptor activity by interacting with ligand-binding sites.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various pathogens found significant inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological techniques.

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 |

| Streptococcus pyogenes | 28 | 0.625 |

| Escherichia coli | 26 | 0.625 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 | 0.625 |

These results suggest that the lipophilic nature of the compound contributes significantly to its antimicrobial potency .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated selective cytotoxicity against cancerous cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial activity of this compound was conducted using disc diffusion and broth microdilution methods. The study revealed that at concentrations ranging from 0.625 mg/mL to 5 mg/mL, the compound effectively inhibited the growth of multiple bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery formulations. The compound's ability to enhance permeability across biological membranes was evaluated using different model systems. Results indicated improved drug absorption and bioavailability when used as a carrier in formulations targeting specific tissues.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Groups | Biological Activity |

|---|---|---|

| 1,1-Diethoxyhexane | Ethoxy groups | Moderate antimicrobial activity |

| 1,1-Dimethoxyhexane | Methoxy groups | Low antimicrobial activity |

| 1,1-Dibutoxyhexane | Butoxy groups | Minimal biological activity |

The presence of isopropoxy groups in this compound enhances its solubility and interaction with biological membranes compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.